

# Technical Guide: BAY-850 Binding Affinity and Mechanistic Characterization

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## Compound of Interest

Compound Name: BAY-850

Cat. No.: B1574169

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Target: ATAD2 Bromodomain | Compound: **BAY-850** | Class: Isoform-Selective Chemical Probe[1][2][3]

## Executive Summary

**BAY-850** is a highly potent, isoform-selective chemical probe targeting the bromodomain of ATAD2 (ATPase family AAA domain-containing protein 2).[1][2][3][4][5][6][7][8] Unlike canonical BET inhibitors (e.g., JQ1) that function as simple competitive antagonists, **BAY-850** operates via a unique dimerization-inducing mechanism.[3]

This guide details the binding affinity profile of **BAY-850**, providing researchers with the verified physicochemical data, structural mechanisms, and experimental protocols required to utilize this probe in chromatin biology and oncology drug discovery.[3]

Key Performance Indicators:

- Potency (TR-FRET):  $IC_{50} \approx 20$  nM (Tetra-acetylated H4 peptide displacement).[5]
- Affinity (ITC):  $K_d \approx 85$ –115 nM.
- Selectivity: >100-fold selectivity over the closely related ATAD2B isoform; no off-target binding across the broader bromodomain family (BROMOscan).[3]
- Mechanism: Induces "head-to-head" dimerization of the ATAD2 bromodomain.[3]

## The Target: ATAD2 "The Undruggable"

ATAD2 is an epigenetic reader often overexpressed in aggressive cancers (breast, lung, gastric).[3] It recognizes acetylated lysine residues on Histone H4.[2][3][9]

The Challenge: Historically, ATAD2 was classified as "difficult-to-drug" or "undruggable" for two reasons:

- **Shallow Pocket:** The acetyl-lysine binding pocket is exceptionally shallow and polar compared to the deep, hydrophobic pockets of the BET family (BRD4).[3]
- **Plasticity:** The ZA-loop of the bromodomain is highly flexible, making structure-based drug design (SBDD) difficult.[3]

**BAY-850** overcomes these barriers not by simply filling the pocket, but by exploiting a specific conformational change that forces two protein units together, stabilizing a dimer interface that occludes the histone binding site.[3]

## BAY-850 Binding Profile & Affinity Data[2][3]

The following data summarizes the binding kinetics and thermodynamics of **BAY-850**. Note the dependency of IC<sub>50</sub> values on the specific histone peptide used as the competitor.[2][3]

### Table 1: Physicochemical Binding Metrics[3][9]

Metric	Assay Method	Value	Ligand/Conditions
IC <sub>50</sub>	TR-FRET	21 nM	H4K5acK8acK12acK16ac (Tetra-acetylated)
IC <sub>50</sub>	TR-FRET	166 nM	H4K12ac (Mono-acetylated)
K <sub>d</sub>	ITC	85 – 115 nM	Direct binding thermodynamics
K <sub>d</sub>	BROMOscan	120 nM	Competition binding
Selectivity	BROMOscan	> 10,000 nM	vs. ATAD2B, BRD4, CREBBP, etc.
Residence Time	SPR	Transient	Fast on/off rates typical of this scaffold

Interpretation: The significantly lower IC<sub>50</sub> (21 nM) against the tetra-acetylated peptide compared to the mono-acetylated peptide (166 nM) indicates that **BAY-850** is particularly effective at displacing the hyper-acetylated chromatin states associated with active transcription.

## Selectivity Architecture

**BAY-850** is remarkable for its discrimination between ATAD2 and ATAD2B (97% sequence identity in the bromodomain).[3]

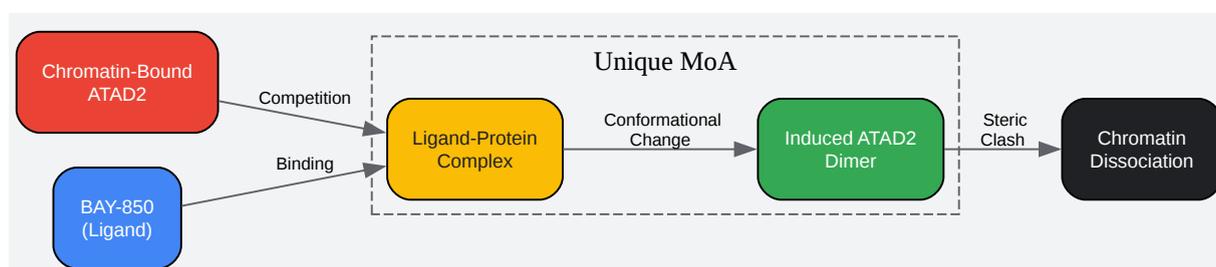
- ATAD2: **BAY-850** binds with high affinity.[1][4][5][6]
- ATAD2B: **BAY-850** shows negligible binding.[9]
- Mechanism of Selectivity: The dimerization interface exploited by **BAY-850** involves residues that are subtly different in ATAD2B, sterically preventing the dimer formation required for high-affinity binding.[3]

# Structural Mechanism: Dimerization-Induced Inhibition

Unlike standard "cap-and-fill" inhibitors, **BAY-850** acts as a molecular glue that induces a non-physiological dimer.[3]

## Mechanism Workflow

- Intercalation: **BAY-850** enters the acetyl-lysine pocket.
- Conformational Shift: Binding induces a shift in the ZA-loop.[3]
- Dimerization: The altered surface of one ATAD2 unit recruits a second ATAD2 unit.[3]
- Chromatin Release: The resulting dimer is sterically incompatible with the nucleosome surface, forcing dissociation from chromatin.[3]



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Figure 1: Mechanism of Action.[3] **BAY-850** functions by inducing a homodimer of the ATAD2 bromodomain, rendering it incapable of binding the nucleosome.[3]

## Experimental Protocols

To replicate the binding affinity data, the following protocols are recommended. These are designed to be self-validating systems.[3]

## Protocol A: Time-Resolved Fluorescence Energy Transfer (TR-FRET)

This is the primary assay for determining IC<sub>50</sub>.<sup>[3]</sup> It measures the displacement of a biotinylated histone peptide from a His-tagged ATAD2 bromodomain.<sup>[3]</sup>

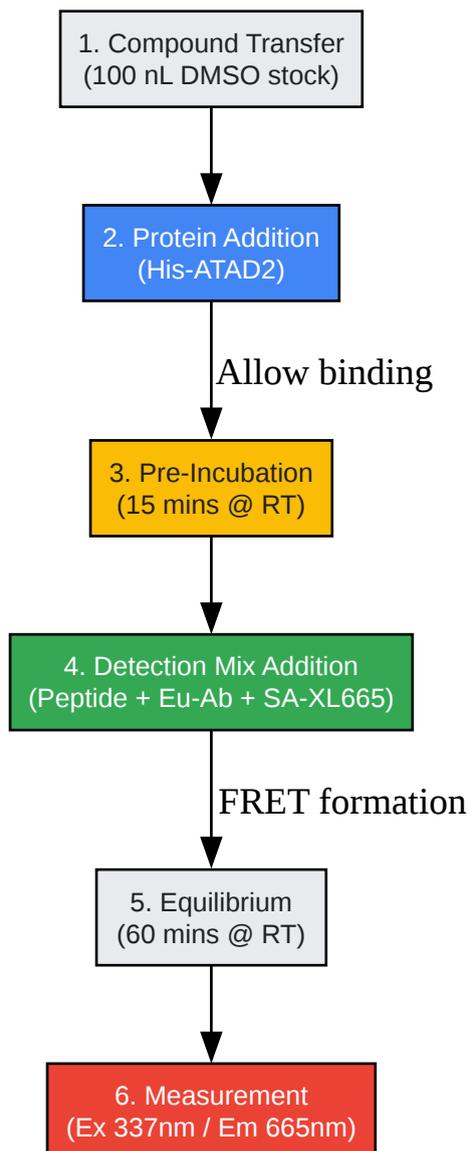
### Reagents:

- Protein: Recombinant ATAD2 bromodomain (residues 981–1108), His-tagged.<sup>[3]</sup>
- Ligand: Biotinylated H4-tetra-acetyl peptide (H4K5/8/12/16ac).<sup>[3]</sup>
- Donor: Europium (Eu)-chelate labeled anti-6His antibody.<sup>[3]</sup>
- Acceptor: Streptavidin-Alexa Fluor 647 (or APC).
- Buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 0.05% CHAPS, 1 mM DTT.

### Step-by-Step Workflow:

- Preparation: Dilute **BAY-850** in 100% DMSO (11-point serial dilution).
- Transfer: Transfer 100 nL of compound to a low-volume 384-well plate (ProxiPlate).
- Protein Addition: Add 5 µL of His-ATAD2 protein (Final conc: 100 nM) in Assay Buffer.
  - Critical Step: Incubate for 15 minutes at RT to allow compound-protein equilibrium before adding the peptide.
- Peptide Mix: Add 5 µL of Peptide/Detection Mix (Final conc: 50 nM Peptide, 2 nM Eu-Ab, 50 nM Streptavidin-Acceptor).
- Equilibration: Incubate for 60 minutes at Room Temperature in the dark.
- Readout: Measure fluorescence on a TR-FRET reader (e.g., PHERAstar).<sup>[3]</sup>
  - Excitation: 337 nm.

- Emission: 665 nm (Acceptor) and 620 nm (Donor).
- Calculation: Calculate the Ratio  $(665/620) * 10,000$ . Plot % Inhibition vs.  $\text{Log}[\text{Compound}]$ .



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Figure 2: TR-FRET Assay Workflow. Pre-incubation (Step 3) is vital for accurate IC<sub>50</sub> determination of slow-binding or conformational-change inducers.[3]

## Protocol B: Isothermal Titration Calorimetry (ITC)

ITC provides the thermodynamic signature (Enthalpy  $\Delta H$ , Entropy  $\Delta S$ ) and the stoichiometric confirmation of the binding event.[3]

## Parameters:

- Instrument: MicroCal PEAQ-ITC (or equivalent).
- Temperature: 25°C.
- Stirring: 750 rpm.

## Setup:

- Cell: Recombinant ATAD2 bromodomain (20–30  $\mu\text{M}$ ) in ITC Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
  - Note: Avoid DMSO concentrations >2% in the cell to prevent protein instability.[3]
- Syringe: **BAY-850** (200–300  $\mu\text{M}$ ) in the exact same buffer (matched DMSO concentration is critical to avoid heat of dilution artifacts).
- Titration: 19 injections of 2  $\mu\text{L}$  each (first injection 0.4  $\mu\text{L}$ ).
- Analysis: Fit data to a "One Set of Sites" model.
  - Validation Check: If the stoichiometry (N) deviates significantly from 1.0 (or 0.5 for dimer induction depending on fitting model), verify protein concentration via A280.

## References

- Fernandez-Montalvan, A., et al. (2017). "Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action." [3] Nature Communications. [Link] Note: This is the primary disclosure of **BAY-850**. [3]
- Structural Genomics Consortium (SGC). "**BAY-850**: A Chemical Probe for ATAD2A." [3] SGC Chemical Probes. [Link] [3]
- Paux, G., et al. (2021). "Chromatin dynamics of the ATAD2/ATAD2B bromodomains." [3] Epigenetics & Chromatin. [Link] [3]

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## Sources

- [1. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- [2. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. Identification of a novel ligand for the ATAD2 bromodomain with selectivity over BRD4 through a fragment growing approach - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. BAY-850 \(BAY850\) | ATAD2 inhibitor | Probechem Biochemicals \[probechem.com\]](#)
- [5. BAY-850 | Structural Genomics Consortium \[thesgc.org\]](#)
- [6. selleckchem.com \[selleckchem.com\]](https://www.selleckchem.com)
- [7. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [8. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [9. Impact of Combinatorial Histone Modifications on Acetylysine Recognition by the ATAD2 and ATAD2B Bromodomains - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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